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Compound of Interest

Compound Name: Ethyl 4-cyanobenzoylformate

Cat. No.: B1587335 Get Quote

Ethyl 4-cyanobenzoylformate, with the CAS number 302912-31-8, is a bifunctional organic

molecule that incorporates an α-keto ester moiety and a para-substituted cyanophenyl group.

This unique combination of reactive centers—the electrophilic dicarbonyl system and the

synthetically versatile nitrile—renders it a highly valuable intermediate for the construction of

diverse chemical scaffolds, particularly in the realm of pharmaceutical and agrochemical

research. Its structure allows for a multitude of chemical transformations, making it an attractive

starting point for the synthesis of novel heterocyclic compounds and other elaborate molecular

frameworks. The α-keto ester group, in particular, is a precursor to α-hydroxy and α-amino

acids and can act as a bioisostere for other functionalities in drug design.[1][2]

Physicochemical and Structural Properties
A clear understanding of the physical and chemical properties of Ethyl 4-
cyanobenzoylformate is fundamental to its effective application in synthesis and process

development. The key properties are summarized in the table below.
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Property Value Source(s)

CAS Number 302912-31-8 [3]

Molecular Formula C₁₁H₉NO₃ [3]

Molecular Weight 203.19 g/mol [3]

Appearance Liquid

Density 1.18 g/mL at 25 °C [3]

Boiling Point 313 °C (lit.) [3]

Refractive Index (n20/D) 1.537 (lit.) [3]

Purity Typically ≥95% [1]

Linear Formula NCC₆H₄COCO₂C₂H₅ [3]

SMILES
CCOC(=O)C(=O)c1ccc(cc1)C#

N

InChI Key
MGBZXMQPYAYPIQ-

UHFFFAOYSA-N
[3]

Synthesis of Ethyl 4-cyanobenzoylformate
While specific, detailed synthetic procedures for Ethyl 4-cyanobenzoylformate are not

extensively published, its structure as an aryl α-keto ester suggests several well-established

synthetic strategies. The most direct and industrially scalable approach is likely the Friedel-

Crafts acylation of benzonitrile.[1]

Proposed Synthetic Pathway: Friedel-Crafts Acylation
This method involves the electrophilic aromatic substitution of benzonitrile with an appropriate

acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like

aluminum chloride (AlCl₃).[4][5] The para-substitution is generally favored due to the directing

effects of the cyano group and steric hindrance.

Caption: Proposed Friedel-Crafts acylation for the synthesis of Ethyl 4-cyanobenzoylformate.
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Hypothetical Experimental Protocol
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen

or argon) is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such

as dichloromethane (DCM).

Formation of Acylium Ion: The flask is cooled in an ice bath (0-5 °C). Ethyl oxalyl chloride

(1.0 eq.) is added dropwise to the stirred suspension. The mixture is stirred for an additional

30 minutes to allow for the formation of the acylium ion complex.

Acylation: A solution of 4-cyanobenzonitrile (1.2 eq.) in dry DCM is added dropwise to the

reaction mixture, maintaining the temperature below 10 °C.

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for

several hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC).

Workup: Upon completion, the reaction mixture is carefully poured into a mixture of crushed

ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

Extraction and Purification: The organic layer is separated, and the aqueous layer is

extracted with DCM. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude

product is then purified by column chromatography on silica gel or by vacuum distillation to

yield pure Ethyl 4-cyanobenzoylformate.[4]

Alternative Synthetic Routes
An alternative approach involves the oxidation of the corresponding α-hydroxy ester, ethyl 4-

cyanomandelate.[6] This oxidation can be achieved using various reagents, such as chromic

acid or Dess-Martin periodinane.[7]

Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of

Ethyl 4-cyanobenzoylformate. The expected spectroscopic data based on its structure are
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detailed below.

Technique Expected Observations

¹H NMR

- Aromatic Protons: Two doublets in the

aromatic region (approx. δ 7.8-8.2 ppm),

characteristic of a 1,4-disubstituted benzene

ring. Each doublet would integrate to 2H. - Ethyl

Group Protons: A quartet (approx. δ 4.4 ppm,

2H) for the -OCH₂- protons and a triplet (approx.

δ 1.4 ppm, 3H) for the -CH₃ protons.

¹³C NMR

- Carbonyl Carbons: Two signals in the

downfield region for the ester (approx. δ 163

ppm) and ketone (approx. δ 185 ppm) carbons.

- Nitrile Carbon: A signal around δ 117-119 ppm.

- Aromatic Carbons: Four signals in the aromatic

region (approx. δ 128-135 ppm), with two

quaternary carbons. - Ethyl Group Carbons:

Signals for the -OCH₂- (approx. δ 62 ppm) and -

CH₃ (approx. δ 14 ppm) carbons.

IR Spectroscopy (cm⁻¹)

- C≡N Stretch: A sharp, medium intensity band

around 2230 cm⁻¹.[8] - C=O Stretches: Two

strong absorption bands for the ketone (approx.

1680-1700 cm⁻¹) and the ester (approx. 1730-

1750 cm⁻¹).[9] - C-O Stretch: A strong band in

the 1200-1300 cm⁻¹ region.[10] - Aromatic C=C

Stretches: Medium intensity bands around 1600

and 1500 cm⁻¹.

Mass Spectrometry

- Molecular Ion (M⁺): A peak at m/z = 203. - Key

Fragments: Loss of the ethoxy group (-OC₂H₅,

45 Da) to give a fragment at m/z = 158. Loss of

CO (28 Da) from the acylium ion. A prominent

peak at m/z = 130 corresponding to the 4-

cyanobenzoyl cation.[11]
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Potential Applications in Drug Development
The structural features of Ethyl 4-cyanobenzoylformate make it a highly valuable scaffold for

medicinal chemistry and drug discovery programs.[12]

A Versatile Synthetic Hub
The dual reactivity of the α-keto ester and the cyano group allows for a wide range of selective

chemical transformations. The dicarbonyl system is susceptible to nucleophilic attack, providing

a route to α-hydroxy and α-amino acid derivatives. The nitrile group can be hydrolyzed to a

carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various

heterocycles.
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Caption: Chemical derivatization potential of Ethyl 4-cyanobenzoylformate.

Role as a Bioisostere
The α-keto ester functionality can serve as a bioisostere for other chemical groups in drug

molecules. For instance, it can mimic the transition state of certain enzymatic reactions or

replace a carboxylic acid to modulate physicochemical properties like acidity and membrane
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permeability.[13] The α-ketoamide moiety, which can be readily synthesized from the

corresponding α-keto ester, is recognized as a privileged motif in medicinal chemistry due to its

improved metabolic stability compared to esters and its ability to form key hydrogen bonding

interactions with biological targets.[2][12]

Safety and Handling
As a combustible liquid, Ethyl 4-cyanobenzoylformate should be handled with appropriate

care in a well-ventilated area, away from ignition sources.

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles

(eyeshields), chemical-resistant gloves, and a lab coat, is required. For operations that may

generate aerosols, a dust mask (type N95 or equivalent) is recommended.

Storage: Store in a tightly sealed container in a cool, dry place. It is classified under storage

class 10 for combustible liquids.

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

This technical guide provides a foundational understanding of Ethyl 4-cyanobenzoylformate,

highlighting its properties and synthetic utility. Its versatile nature positions it as a key

intermediate for innovation in pharmaceutical and chemical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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